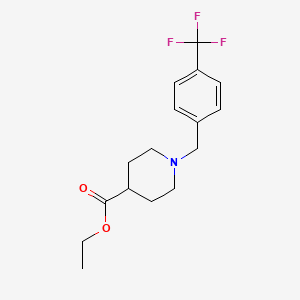
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a trifluoromethyl group attached to a benzyl group, which is known to improve the properties of biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are commonly introduced to improve the properties of biologically active compounds . Nucleophilic trifluoromethoxylation of alkyl halides has been used as a method for introducing trifluoromethyl groups .
Applications De Recherche Scientifique
Application in Organic Chemistry Synthesis
Field
Application Summary
The compound “Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)” was synthesized using a pseudo-repetitive Ugi-Zhu five-component reaction . This process involved the use of 1,1′-ferrocenedicarboxaldehyde, 4-(trifluoromethyl)benzylamine, and 2-isocyano-1-morpholino-3-phenylpropan-1-one .
Methods of Application
The synthesis was achieved in 1.5 hours with a 73% overall yield . The process used scandium (III) triflate as a Lewis-acid catalyst, microwaves as a heat source, and toluene as a solvent .
Results
The synthesized compound was characterized by 1D (1H, 13C, and 19F) and 2D (COSY, HSQC, and HMBC) NMR, HRMS, and FT-IR .
Application in Antifungal Research
Field
Application Summary
A compound with a similar structure, “2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole”, was tested against a group of phytopathogenic fungi . It showed interesting activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .
Methods of Application
The compound was synthesized using an environmentally friendly approach . It was then tested against a group of phytopathogenic fungi .
Results
The compound showed promising antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .
Application in Antiviral Research
Application Summary
Indole derivatives, which share a similar structure with “Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate”, have shown potential as antiviral agents . For instance, the compound “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” demonstrated inhibitory activity against influenza A .
Methods of Application
The compound was synthesized and then tested for its antiviral activity against a range of RNA and DNA viruses .
Results
The compound showed promising antiviral activity with an IC50 value of 7.53 μmol/L against the influenza A virus .
Application in Plant Growth Regulation
Field
Application Summary
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It plays a crucial role in plant growth and development .
Methods of Application
Indole-3-acetic acid is naturally produced in plants through the tryptophan pathway . It can also be synthesized and applied externally to plants to study its effects on plant growth and development .
Results
Indole-3-acetic acid has been found to regulate various aspects of plant growth and development, including cell elongation, tissue differentiation, and responses to light and gravity .
Propriétés
IUPAC Name |
ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNPIQSTLPNVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

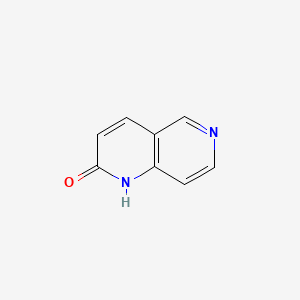
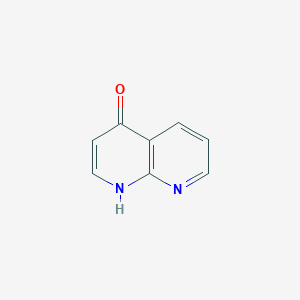
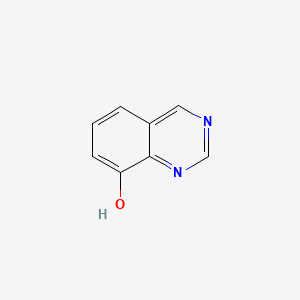
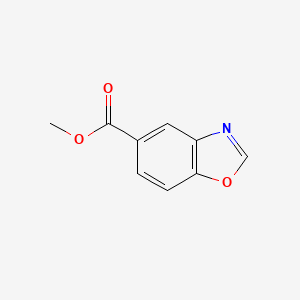
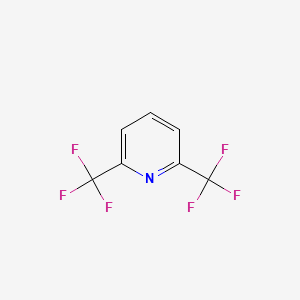
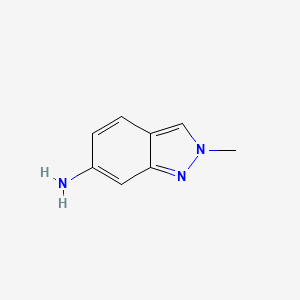
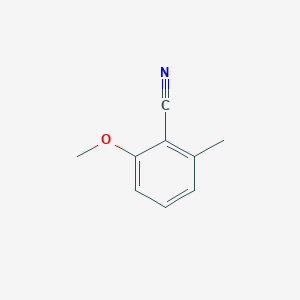
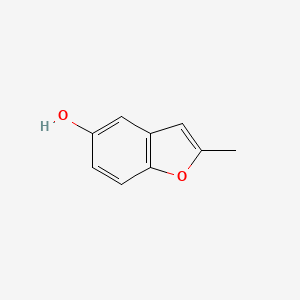
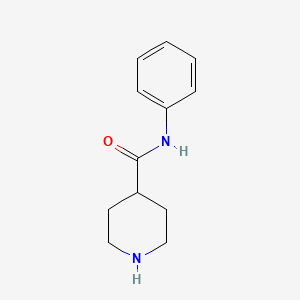
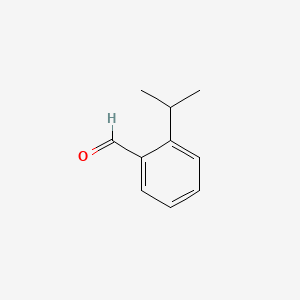
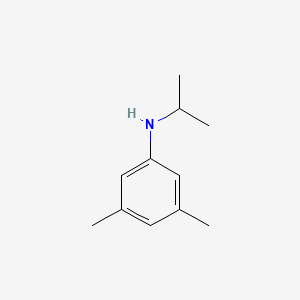
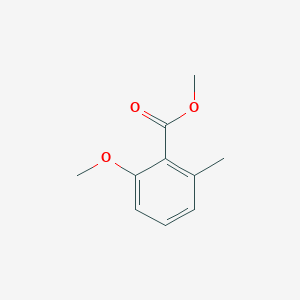
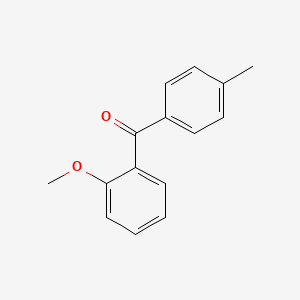
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)